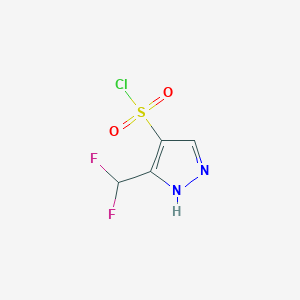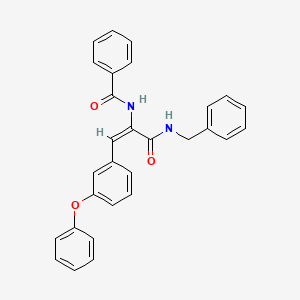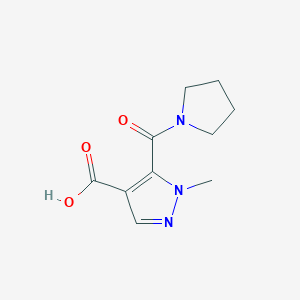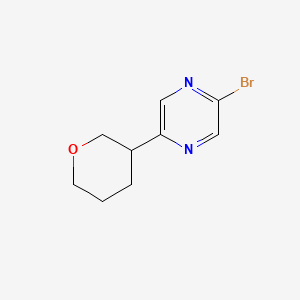
2-(4-chlorophenoxy)-N-(4-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(4-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group and a nitrophenyl group attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(4-nitrophenyl)acetamide typically involves the reaction of 4-chlorophenol with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 4-nitroaniline to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorophenoxy)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-(4-chlorophenoxy)-N-(4-aminophenyl)acetamide.
Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-(4-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the chlorophenoxy group can interact with hydrophobic pockets in proteins. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-chlorophenoxy)-N-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.
2-(4-bromophenoxy)-N-(4-nitrophenyl)acetamide: Similar structure but with a bromine atom instead of a chlorine atom.
2-(4-chlorophenoxy)-N-(3-nitrophenyl)acetamide: Similar structure but with the nitro group in a different position.
Uniqueness
2-(4-chlorophenoxy)-N-(4-nitrophenyl)acetamide is unique due to the specific positioning of the nitro and chlorophenoxy groups, which can influence its reactivity and interaction with biological targets
Eigenschaften
Molekularformel |
C14H11ClN2O4 |
|---|---|
Molekulargewicht |
306.70 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C14H11ClN2O4/c15-10-1-7-13(8-2-10)21-9-14(18)16-11-3-5-12(6-4-11)17(19)20/h1-8H,9H2,(H,16,18) |
InChI-Schlüssel |
SMHCHKRRKDDZMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl (diethoxyphosphoryl)[bis(phenylsulfanyl)]acetate](/img/structure/B11713095.png)
![2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11713099.png)

![4-chloro-N-{(E)-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methylidene}aniline](/img/structure/B11713112.png)


![2-(2,3-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B11713131.png)
![N'-[(1E)-1-(Adamantan-1-YL)propylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B11713133.png)
![2-Chloro-N'-[(1E)-phenylmethylidene]benzohydrazide](/img/structure/B11713139.png)
![N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11713147.png)

![3-[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B11713156.png)


